molecular formula C11H14N2O B7500359 N-(6-methylpyridin-2-yl)cyclobutanecarboxamide

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide

Cat. No. B7500359
M. Wt: 190.24 g/mol
InChI Key: PTWBFDGRQFPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide, also known as NPC-06, is a novel small molecule compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high yield synthesis, low toxicity, and ability to cross the blood-brain barrier. However, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide also has some limitations, including its low solubility in water and its limited stability in solution.

Future Directions

There are several future directions for the research of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide. In cancer research, future studies could focus on the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in combination with other cancer therapies. In inflammation research, future studies could investigate the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in the treatment of chronic inflammatory diseases. In neurodegenerative disease research, future studies could explore the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide is a novel small molecule compound that has shown promising results in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide.

Synthesis Methods

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N-(6-methylpyridin-2-yl)cyclobutanecarboxamide with high yields.

Scientific Research Applications

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that N-(6-methylpyridin-2-yl)cyclobutanecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-2-7-10(12-8)13-11(14)9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWBFDGRQFPWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)cyclobutanecarboxamide

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